N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that contains a furan moiety, a tetrazole ring, and a benzamide group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structural composition of this compound suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Heterocycles are significant in medicinal chemistry due to their diverse biological activities. The tetrazole ring, in particular, is known for its ability to mimic carboxylic acids and can participate in various chemical reactions, making it a valuable scaffold in drug design. The furan and benzamide components also contribute to its potential reactivity and biological interactions.
The synthesis of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves several steps:
The molecular formula of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is , with a molecular weight of approximately 283.29 g/mol. The compound's structure can be represented by the following data:
The structural features include:
N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide likely involves interaction with specific biological targets such as enzymes or receptors:
The physical properties of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide include:
Property | Value |
---|---|
Molecular Formula | C14H13N5O2 |
Molecular Weight | 283.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
These properties suggest that while it may be stable under various conditions, care should be taken when handling due to potential reactivity .
N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide has several potential applications in scientific research:
Benzamide derivatives constitute a privileged scaffold in medicinal chemistry due to their conformational rigidity, synthetic accessibility, and versatile bioactivity profiles. The planar benzene core enables π-stacking interactions with biological targets, while the amide linkage provides hydrogen-bonding capabilities critical for molecular recognition. N-Substituted benzamides demonstrate enhanced metabolic stability compared to aliphatic amides, attributed to reduced susceptibility to amidase cleavage. This stability is exemplified in clinical antimicrobials like N-(2-(2-(4-nitrophenyl)hydrazinecarbonyl)phenyl)benzamide derivatives, which leverage the benzamide core for DNA gyrase inhibition [8].
The benzamide moiety in N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide serves as a planar spacer that electronically decouples the tetrazole and furan rings while maintaining their spatial orientation. This molecular architecture permits independent optimization of each domain: the para-substituted tetrazole contributes dipolar character and hydrogen-bond acceptance, while the N-furan-2-ylmethyl group introduces hydrophobic surface area and moderate hydrogen-bond donation capacity. X-ray crystallographic studies of analogous compounds confirm near-orthogonal orientation between the benzamide plane and tetrazole ring (dihedral angle ≈75.2°), facilitating three-dimensional interactions with biological targets [3].
Table 1: Bioactive Benzamide Derivatives with Antimicrobial Applications
Compound | Biological Target | Key Structural Features | Reference |
---|---|---|---|
N-(2-(Hydrazinecarbonyl)phenyl)benzamide | DNA gyrase | Unsubstituted benzamide core | [8] |
N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtho[2,1-b]furan-1-yl)acetamide | Multi-drug resistant bacteria | Bromonaphthofuran extension | [8] |
N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide | Staphylococcal cell division | Hybrid tetrazole-furan architecture | [1] |
The tetrazole ring serves as a carboxylate bioisostere, mimicking the spatial distribution and hydrogen-bonding capacity of carboxylic acids while offering superior metabolic stability and membrane permeability. This isosterism arises from nearly identical pK_a values (tetrazole pK_a ≈ 4.9 vs. carboxylate pK_a ≈ 4.2) and topological similarity (protonated tetrazole: 4.93 Å separation between N1–N4 vs. carboxylate O–O distance: 4.76 Å). Unlike carboxylates, tetrazoles resist in vivo glucuronidation, significantly extending biological half-lives. The 1H-tetrazol-1-yl regioisomer in the subject compound exhibits enhanced π-accepting capability compared to 2H-tetrazoles, facilitating charge-transfer interactions with bacterial membrane proteins [6] [9].
The furan ring contributes balanced hydrophobicity (clogP ≈ 1.2) and moderate hydrogen-bond acceptance via its oxygen atom. Furan-containing antimicrobials demonstrate preferential activity against Gram-positive pathogens, attributed to interactions with teichoic acids in bacterial cell walls. Molecular topology analyses indicate that 2-furylmethyl substitution optimally positions the furan oxygen for hydrogen bonding while maintaining favorable logD values (≈1.8–2.3) for cytoplasmic membrane penetration. Quantum mechanical studies of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives reveal significant charge delocalization from the furan to the tetrazole ring, enhancing dipole moment (≈4.2 D) and polar surface area (≈85 Ų)—properties critical for aqueous solubility and target engagement [1] [5].
Table 2: Comparative Bioactivity Profiles of Tetrazole vs. Furan Functionalities
Pharmacophore | Key Properties | Biological Contributions | Limitations |
---|---|---|---|
Tetrazole (1H) | Bioisostere of COOH; pK_a ≈ 4.9; PSA ≈ 38Ų | Enhanced membrane penetration; metal chelation; H-bond acceptance | Limited H-bond donation capacity |
Furan | Moderate lipophilicity (π ≈ 0.31); O-heteroatom | Gram-positive selectivity; hydrophobic pocket binding | Potential metabolic oxidation |
The molecular hybridization strategy employed in N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide exploits complementary electronic and steric properties to overcome limitations of individual components. The benzamide linker provides conformational restraint, positioning the tetrazole and furan rings for simultaneous engagement with divergent binding pockets. Density functional theory (DFT) calculations at B3LYP/6-31G(d,p) level reveal significant electronic coupling: the electron-deficient tetrazole withdraws density from the benzamide carbonyl (partial charge: δO = –0.42 e), enhancing hydrogen-bond acceptance, while the electron-rich furan donates density to the *N*-alkyl chain (partial charge: δO = –0.38 e), strengthening hydrophobic interactions [5].
Biological evaluation demonstrates marked synergy: while simple tetrazole derivatives exhibit moderate activity against Staphylococcus epidermidis (MIC ≈ 32–64 µg/mL), and furan derivatives show limited potency, the hybrid compound achieves MIC values of 2–4 µg/mL against clinical isolates. This 16-fold enhancement arises from dual-target engagement—inhibition of penicillin-binding protein 2a (PBP2a) via tetrazole coordination to zinc ions and disruption of membrane integrity through furan intercalation. X-ray crystallography of analogous compounds confirms persistent hydrogen bonding between the tetrazole N4 atom and Thr600 residue (2.18 Å) while the furan oxygen forms a water-mediated bridge to Gly602 (2.65 Å) in the MRSA active site [1] [3].
Table 3: Biological Activity Profile of Hybrid Tetrazole-Furan Compounds
Compound | S. epidermidis MIC (µg/mL) | Cytotoxicity (IC₅₀ HaCaT, µM) | Log P (Calc.) | Reference |
---|---|---|---|---|
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 2.0 (clinical strain T5501) | >200 | 3.12 | [1] |
N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide (Analog) | 4.0 (hospital strain) | >250 | 2.98 | [3] |
Reference: Ciprofloxacin | 0.5 | 148 | –0.8 | [1] |
The hybrid's enhanced pharmacokinetic profile stems from orthogonal solubility properties: the tetrazole moiety ensures aqueous solubility (>1.2 mg/mL at pH 7.4) despite moderate logP (≈2.8–3.1), while the furan ring promotes membrane diffusion (PAMPA permeability: ≈8.7 × 10⁻⁶ cm/s). This balance enables intracellular accumulation against Gram-positive pathogens while maintaining negligible cytotoxicity against human keratinocytes (HaCaT IC₅₀ >250 µM). Synergistic studies with streptomycin against multidrug-resistant Mycobacterium tuberculosis demonstrate fractional inhibitory concentration indices (FICI) of 0.375, confirming pharmacodynamic synergy between the hybrid scaffold and conventional antibiotics [1] [9].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8